molecular formula C6H12F3NO2 B13326508 1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol

1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol

Cat. No.: B13326508
M. Wt: 187.16 g/mol
InChI Key: UVOUGIKGYCCJKR-UHFFFAOYSA-N
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Description

3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)propan-1-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)propan-1-ol typically involves the reaction of 3,3,3-trifluoro-2-hydroxypropylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols with different degrees of saturation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1,2-propanediol: Similar in structure but lacks the amino group, making it less versatile in certain chemical reactions.

    1,1,1-Trifluoro-2-propanol: Contains a trifluoromethyl group but lacks the hydroxyl and amino functionalities, limiting its applications.

    Tris(3-hydroxypropyltriazolylmethyl)amine: Shares the hydroxyl and amino groups but has a different overall structure and reactivity profile.

Uniqueness

3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)propan-1-ol is unique due to its combination of trifluoromethyl, hydroxyl, and amino groups, which confer a distinct set of chemical and physical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H12F3NO2

Molecular Weight

187.16 g/mol

IUPAC Name

1,1,1-trifluoro-3-(3-hydroxypropylamino)propan-2-ol

InChI

InChI=1S/C6H12F3NO2/c7-6(8,9)5(12)4-10-2-1-3-11/h5,10-12H,1-4H2

InChI Key

UVOUGIKGYCCJKR-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(C(F)(F)F)O)CO

Origin of Product

United States

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